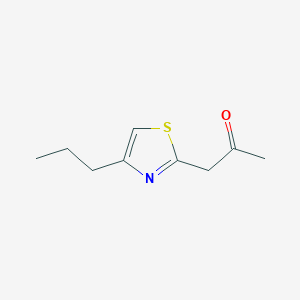![molecular formula C6H3BrN4O2 B13667879 8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667879.png)
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 6th position on the triazolo[4,3-a]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 6-bromo-1,2,4-triazolo[4,3-a]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 6th position. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to ensure complete nitration.
Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly method for the preparation of triazolopyridine derivatives. This method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, leading to the formation of the desired compound in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of continuous flow reactors also minimizes the risk of hazardous by-products and improves the overall safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazolopyridine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. Additionally, the triazolopyridine ring system can interact with various biological macromolecules through hydrogen bonding and π-π stacking interactions, modulating their function and activity.
Comparaison Avec Des Composés Similaires
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine: This compound has a similar structure but differs in the position of the triazole ring fusion.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: This compound contains a thiol group instead of a nitro group, leading to different chemical reactivity and biological activity.
2-Substituted 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine: These compounds have additional nitro groups, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other triazolopyridine derivatives.
Propriétés
Formule moléculaire |
C6H3BrN4O2 |
|---|---|
Poids moléculaire |
243.02 g/mol |
Nom IUPAC |
8-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-1-4(11(12)13)2-10-3-8-9-6(5)10/h1-3H |
Clé InChI |
ICMAUUMLRQHMNH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NN=CN2C=C1[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)
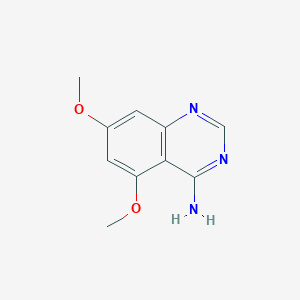
![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)

![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)
![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
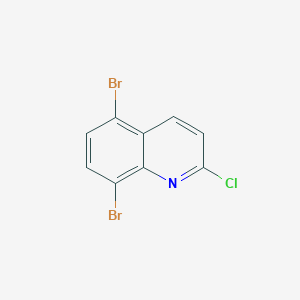
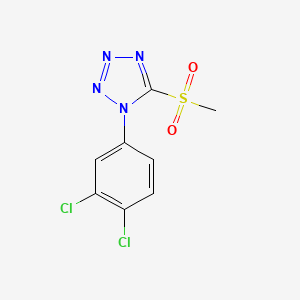

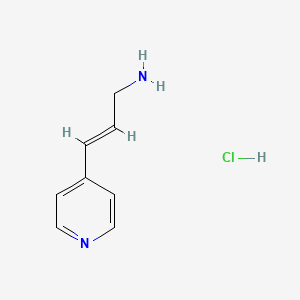
![2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13667863.png)
